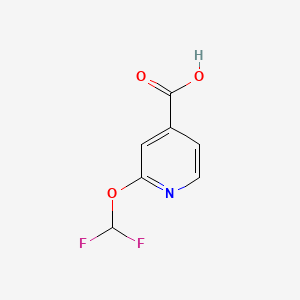
2-(Difluoromethoxy)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)isonicotinic acid is a chemical compound with the molecular formula C7H5F2NO3 . It has a molecular weight of 189.12 . It is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxyl acid substituent at the 4-position .
Molecular Structure Analysis
The molecular structure of 2-(Difluoromethoxy)isonicotinic acid consists of a pyridine ring with a carboxyl group at the 4-position and a difluoromethoxy group at the 2-position .Physical And Chemical Properties Analysis
2-(Difluoromethoxy)isonicotinic acid is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Metal-Organic Frameworks (MOFs)
2-(Difluoromethoxy)isonicotinic acid, as a derivative of isonicotinic acid, shares applications similar to isonicotinic acid due to its structural similarity. One significant application is in the construction of metal-organic frameworks (MOFs). MOFs constructed from isonicotinic acid-based components, such as those with cobalt-hydroxyl clusters or manganese-hydroxyl chains, exhibit good thermal and moisture stability. These compounds show promise in magnetic studies, displaying antiferromagnetic behavior and spin-canting antiferromagnetic ordering with soft-magnetic behavior (Lei Zhou et al., 2020).
Environmental Remediation
Isonicotinic acid derivatives are employed in environmental remediation, such as the selective recognition and removal of molybdenum(VI) from water. A functional monomer, 4-picolinic acid (a form of isonicotinic acid), was used to prepare an ion-imprinted particle for molybdenum(VI) oxy ion, exhibiting high selectivity and binding capacity. This showcases the potential of isonicotinic acid derivatives in water treatment and pollutant removal (Yueming Ren et al., 2013).
Photocatalytic Applications
The integration of isonicotinic acid into metal-organic frameworks has been explored for enhancing photocatalytic activities, such as the degradation of methylene blue. Studies suggest that MOFs modified with isonicotinic acid, such as La-PTC-HIna, significantly improve photocatalytic degradation efficiency of dyes, highlighting the potential for water purification applications (A. Zulys et al., 2022).
Catalysis
Research into the catalytic properties of compounds featuring isonicotinic acid reveals applications in various reactions. For example, a Co(II)-based compound with isonicotinic acid exhibited excellent photocatalytic activity for the degradation of Rhodamine B under UV light irradiation. This suggests a pathway for the development of efficient photocatalysts for environmental remediation or organic transformations (Shu-Wen Wang et al., 2022).
Synthesis of Isonicotinic Acid
The synthesis and functional applications of isonicotinic acid and its derivatives, including 2-(difluoromethoxy)isonicotinic acid, are of considerable interest due to their wide range of potential applications. Methods such as chemical oxidation of various precursors have been explored for the synthesis of isonicotinic acid, highlighting the ongoing research and development in this field (Wang Qi-chang, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
2-(difluoromethoxy)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)13-5-3-4(6(11)12)1-2-10-5/h1-3,7H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXZLODCGSAFNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80737923 |
Source


|
| Record name | 2-(Difluoromethoxy)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)isonicotinic acid | |
CAS RN |
1211581-51-9 |
Source


|
| Record name | 2-(Difluoromethoxy)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

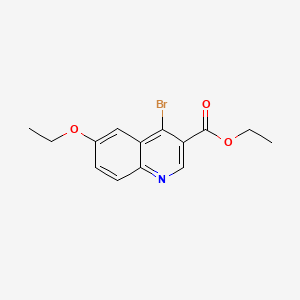
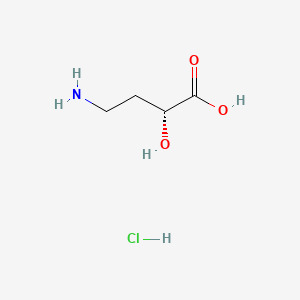
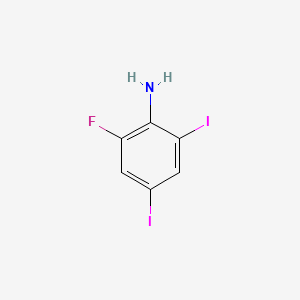
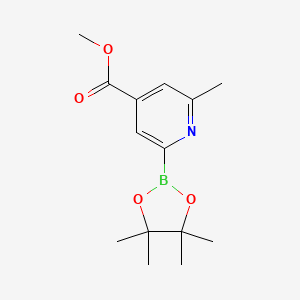
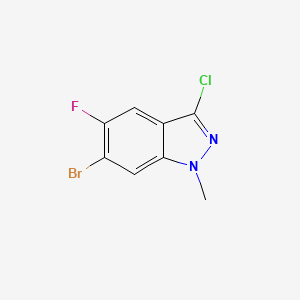
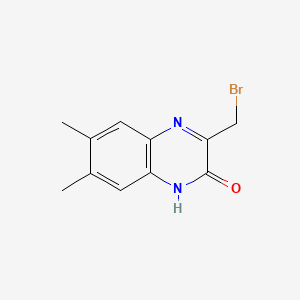
![tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B597230.png)
![tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B597232.png)
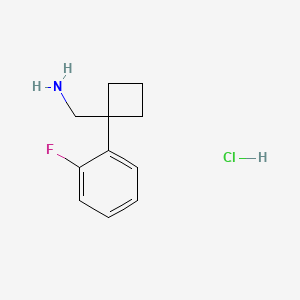
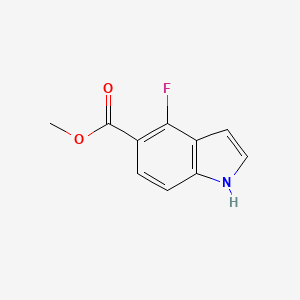
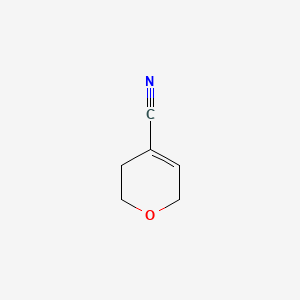
![4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B597241.png)
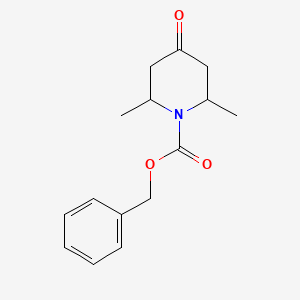
![(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B597243.png)